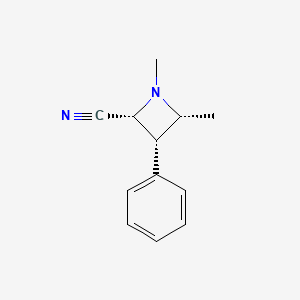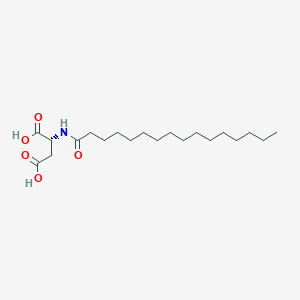
N-Hexadecanoyl-D-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hexadecanoyl-D-aspartic acid is a compound that combines a fatty acid, hexadecanoic acid, with D-aspartic acid, an amino acid
準備方法
Synthetic Routes and Reaction Conditions
N-Hexadecanoyl-D-aspartic acid can be synthesized through the acylation of D-aspartic acid with hexadecanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of hexadecanoic acid and the amino group of D-aspartic acid. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent racemization of the D-aspartic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-Hexadecanoyl-D-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield hexadecanoic acid and D-aspartic acid.
Oxidation: The fatty acid moiety can be oxidized to produce corresponding alcohols, aldehydes, or carboxylic acids.
Substitution: The amino group of D-aspartic acid can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Hexadecanoic acid and D-aspartic acid.
Oxidation: Hexadecanol, hexadecanal, and hexadecanoic acid derivatives.
Substitution: Various N-substituted derivatives of D-aspartic acid.
科学的研究の応用
N-Hexadecanoyl-D-aspartic acid has several scientific research applications:
Chemistry: Used as a model compound to study amide bond formation and hydrolysis.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of surfactants and emulsifiers due to its surface-active properties.
作用機序
The mechanism of action of N-Hexadecanoyl-D-aspartic acid involves its interaction with biological membranes. The fatty acid moiety can integrate into lipid bilayers, affecting membrane fluidity and permeability. The D-aspartic acid component can interact with proteins and other biomolecules, potentially influencing cellular signaling pathways and metabolic processes.
類似化合物との比較
Similar Compounds
N-Dodecanoyl-D-aspartic acid: Similar structure but with a shorter fatty acid chain.
N-Octadecanoyl-D-aspartic acid: Similar structure but with a longer fatty acid chain.
N-Hexadecanoyl-L-aspartic acid: Similar structure but with the L-isomer of aspartic acid.
Uniqueness
N-Hexadecanoyl-D-aspartic acid is unique due to the specific combination of a long-chain fatty acid with the D-isomer of aspartic acid. This combination imparts distinct physicochemical properties, such as enhanced stability and specific interactions with biological membranes, making it valuable for various applications in research and industry.
特性
CAS番号 |
863199-04-6 |
|---|---|
分子式 |
C20H37NO5 |
分子量 |
371.5 g/mol |
IUPAC名 |
(2R)-2-(hexadecanoylamino)butanedioic acid |
InChI |
InChI=1S/C20H37NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)21-17(20(25)26)16-19(23)24/h17H,2-16H2,1H3,(H,21,22)(H,23,24)(H,25,26)/t17-/m1/s1 |
InChIキー |
ZYJZBFYRVKLOAA-QGZVFWFLSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CC(=O)O)C(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


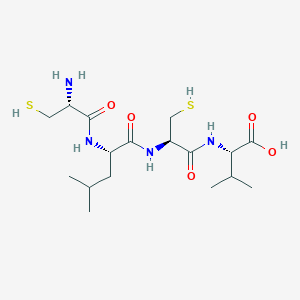
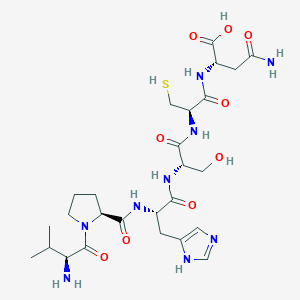
![1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14199253.png)
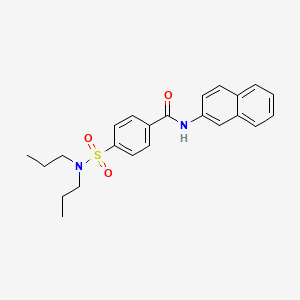
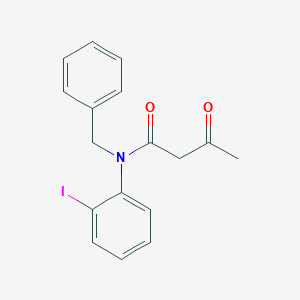
![4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14199273.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)
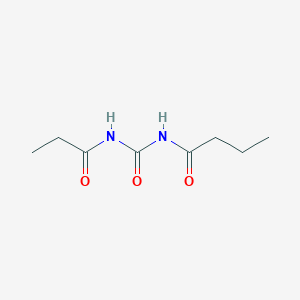
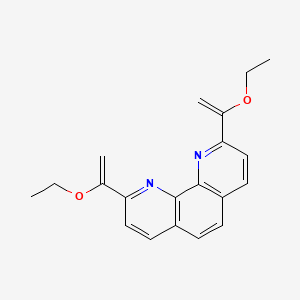
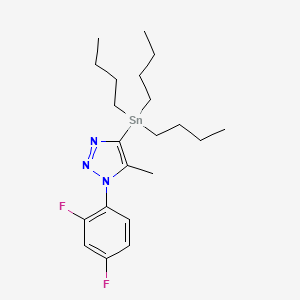
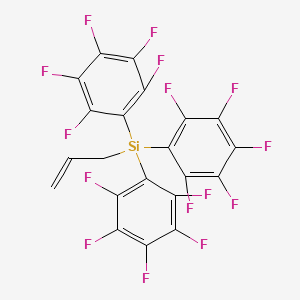
![{3-[Phenyl(pyren-1-YL)amino]phenyl}methanol](/img/structure/B14199315.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)-](/img/structure/B14199320.png)
